![molecular formula C12H9N3O2 B1332437 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 337502-10-0](/img/structure/B1332437.png)

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

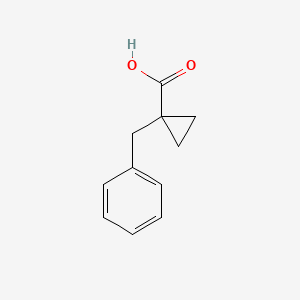

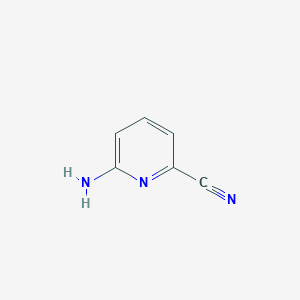

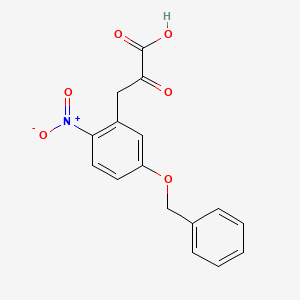

The compound “4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline” is a derivative of aniline . It contains a furan ring, an oxadiazole ring, and an aniline group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline” can be found in databases like PubChem . It has a molecular weight of 227.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 .科学的研究の応用

-

Direct Diels–Alder reactions of furfural derivatives with maleimides

- Summary of Application : The Diels–Alder (DA) reaction of furan dienes towards 7-oxanorbornenes is a powerful tool in organic chemistry, with applications ranging from natural product synthesis and renewable chemical commodities production to drug discovery and materials science .

- Methods of Application : The reaction generally proceeds chemoselectively under mild conditions, often without the need for a catalyst .

- Results or Outcomes : This study showed for the first time that electron-poor 2-formylfurans can also directly engage in Diels–Alder couplings .

-

Furan platform chemicals beyond fuels and plastics

- Summary of Application : This perspective looks at the types of reactions applicable to Furan Platform Chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .

- Methods of Application : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

-

Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals

- Summary of Application : Furfural, a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material, is useful in the synthesis of a range of specialized chemical products .

- Methods of Application : Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan . This functional group (nitrovinyl) has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria, with more potency against the gram-positive strains .

- Results or Outcomes : The reaction of urea and thiourea with furfural yields bisimines-1,3-bis [ (E)-furan2-yl)methylene]urea, and 1,3-bis [ (E)-furan-2-yl) methylene]thiourea respectively . The two compounds are good antimicrobial agents in addition to the latter as a potential dye for wool and cotton fabrics with different hues .

-

Furan platform chemicals beyond fuels and plastics

- Summary of Application : This perspective offers a brief look at the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) .

- Methods of Application : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

- Results or Outcomes : The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

特性

IUPAC Name |

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-9-5-3-8(4-6-9)11-14-15-12(17-11)10-2-1-7-16-10/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVJJNIIMSPNRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353415 |

Source

|

| Record name | 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |

CAS RN |

337502-10-0 |

Source

|

| Record name | 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)